![molecular formula C21H18N4O2S B2860079 3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496801-86-6](/img/structure/B2860079.png)
3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
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Description
3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity and Enzyme Inhibition
One study investigated the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, revealing that modifications to the 3-amino and 2-aryl carboxamide functionalities of compounds similar to the one resulted in the complete elimination of activity. However, modifications at C-5 allowed for the creation of compounds with greater activity, indicating the potential for structural optimization in targeting cancer cells (van Rensburg et al., 2017).
Synthesis of Novel Heterocyclic Systems
Another research focus is on the synthesis of novel heterocyclic systems. For instance, compounds prepared from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates reacted with carbonyl compounds to yield tetrahydropyridothienopyrimidine derivatives. This work illustrates the versatility of thieno[2,3-b]pyridine derivatives in synthesizing complex heterocyclic systems with potential for further biological evaluation (Bakhite et al., 2005).
Cytotoxicity and Cell Growth Inhibition
The cytotoxicity and cell growth inhibition of similar compounds have been evaluated, demonstrating their potential in cancer treatment. For example, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates exhibited growth inhibitory activity on human tumor cell lines, with certain derivatives causing alterations in the normal cell cycle distribution and inducing apoptosis in specific cancer cell lines (Queiroz et al., 2011).
Tethered Aryl Groups for Increased Activity
A study explored the synthesis of thieno[2,3-b]pyridines with tethered aryl groups, aiming to increase their anti-proliferative activity by targeting a lipophilic region in the active site of phosphoinositide phospholipase C (PI-PLC). The introduction of a propyl-aryl group at C-5 resulted in compounds with potent biological activity, highlighting the importance of structural modifications for enhancing therapeutic potential (Haverkate et al., 2021).
properties
IUPAC Name |
3-amino-N-(4-methoxy-2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-12-11-14(27-2)3-5-16(12)24-20(26)19-18(22)15-4-6-17(25-21(15)28-19)13-7-9-23-10-8-13/h3-11H,22H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPODWHBDPRSZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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